molecular formula C10H11N3S B3033151 2-Thiazolamine, 4-(3-aminophenyl)-N-methyl- CAS No. 89250-32-8

2-Thiazolamine, 4-(3-aminophenyl)-N-methyl-

Cat. No. B3033151
CAS RN: 89250-32-8
M. Wt: 205.28 g/mol
InChI Key: LRKWHBKBCOTUJJ-UHFFFAOYSA-N
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Description

Synthesis and Characterization of Novel Polyimides

The study presented in paper focuses on the synthesis of a new aromatic unsymmetrical diamine monomer containing a thiazole ring, specifically 2-amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole (APPT). This monomer was used to prepare a series of novel polyimides through a polycondensation process with various aromatic dianhydrides. The polyimides exhibited high thermal stability, good solubility in strong dipolar solvents, and excellent mechanical properties, making them suitable for applications requiring strong and flexible films.

Eco-Friendly Synthesis of Thiazole Derivatives

In paper , a novel and environmentally friendly synthesis method for 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives is described. The synthesis involves a one-pot C–C and C–N bond-forming strategy in water, without the need for metal catalysts. This method offers several advantages, including operational simplicity, short reaction times, and the use of water as a solvent, which is beneficial for the environment.

Versatile Synthesis and Reactions of 2-Amino-4-Substituted-1,3-Thiazoles

Paper reviews the synthesis and reactions of 2-amino-4-substituted-1,3-thiazoles, highlighting their accessibility through various approaches, including waste-free solid-state procedures. The high reactivity of the amino group and positions 3 and 5 of the thiazole ring allows for a wide range of syntheses, leading to compounds with potential biological activity.

Synthesis and Reactions of 2-Amino-4-Thiazolidinones

The first review of methods for synthesizing 2-amino-4-thiazolidinones and their chemical properties is presented in paper . These compounds are versatile substrates for the synthesis of a variety of biologically active compounds and are valuable in drug synthesis due to the high reactivity of the amino and active methylene groups.

Molecular Structure Analysis of Thiazolium Iodide

Paper details the crystal structure of 2-amino-4-(4-chloro-3-methylphenyl)-5-propyl-1,3-thiazolium iodide, where the thiazole molecule is protonated on the ring nitrogen atom. The structure reveals a significant angle between the thiazole and benzene rings, influenced by the presence of the propyl group. The crystal packing is stabilized by hydrogen bonds and stacking of the thiazolium cations.

Crystal Structure of Thiadiazole Derivative

The crystal structure of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole is determined in paper . The compound exhibits a planar structure with a small dihedral angle between the thiadiazole and phenyl rings. The intramolecular interaction between nitrogen atoms and the antiparallel hydrogen bonds contribute to the framework structure of the molecule.

Scientific Research Applications

Antitumor Activities

A significant body of research has explored the antitumor properties of compounds related to 2-Thiazolamine, 4-(3-aminophenyl)-N-methyl-. One notable study identified 2-(4-Aminophenyl)benzothiazoles as possessing potent and selective antitumor activity against a range of cell lines, including breast, ovarian, colon, and renal. These compounds have been suggested to have a novel mechanism of action, potentially linked to drug uptake and biotransformation in sensitive cell lines. Metabolic transformations, such as N-acetylation and oxidation, play a crucial role in the antitumor activities of these benzothiazoles, with different 3'-substituents dictating the predominant metabolic process. The study also observed distinct expression patterns of N-acetyltransferase NAT1 and NAT2 in various cell lines, underlining the importance of metabolic factors in the antitumor efficacy of these compounds (Chua et al., 1999).

Crystal Structure Analysis

Crystal structure analysis is another key area of research for these compounds. The crystal structure of 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiazole, for instance, was determined using X-ray diffraction. The study noted that the molecule, including the thiadiazole and phenyl rings along with attached dimethylamine N(CH3)2 and amine NH2 groups, is overall planar. This structural analysis can provide insights into the potential interactions and reactivity of similar compounds in various biological and chemical contexts (Malinovskii et al., 2000).

properties

IUPAC Name

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-12-10-13-9(6-14-10)7-3-2-4-8(11)5-7/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKWHBKBCOTUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363206
Record name 2-Thiazolamine, 4-(3-aminophenyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazolamine, 4-(3-aminophenyl)-N-methyl-

CAS RN

89250-32-8
Record name 2-Thiazolamine, 4-(3-aminophenyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl N-[3-(2-methylamino-4-thiazolyl)-phenyl]-carbamate hydrobromide (33.5 g) and 10% hydrochloric acid (500 ml) was refluxed for 48 hours. After cooling, the solution was made alkaline with 10% sodium hydroxide and the precipitate was filtered off, washed with water and dried to give 16.5 g of 2-methylamino-4-(3-amino-phenyl)-thiazole; M.p. 118°-121° C. 2-Methylamino-4-(4-amino-phenyl)-thiazole; M.p. 178°-180° C., was prepared in analogous manner, starting from the appropriate carbamate derivative.
Name
ethyl N-[3-(2-methylamino-4-thiazolyl)-phenyl]-carbamate hydrobromide
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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